2-Phenethyl-nicotinic acid
Description
Contextualization within Pyridine (B92270) Carboxylic Acid Chemistry and Derivatives
2-Phenethyl-nicotinic acid is a derivative of nicotinic acid, which itself is one of three isomers of pyridine carboxylic acid. ontosight.ai Pyridine carboxylic acids are organic compounds consisting of a pyridine ring substituted with a carboxylic acid group. ontosight.ai The isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—are fundamental scaffolds in medicinal chemistry. ontosight.ai
The nitrogen atom in the pyridine ring and the carboxylic acid group provide these molecules with unique electronic properties and the ability to form various interactions, such as hydrogen bonds and metal coordination complexes. ontosight.ai The versatility of the pyridine ring allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. ontosight.ai This has led to the development of a vast number of derivatives with applications in pharmaceuticals and materials science. For instance, derivatives of nicotinic acid have been investigated for their potential as anticancer, analgesic, and anti-inflammatory agents. researchgate.net
Significance of Phenethyl Moieties in Organic and Medicinal Chemistry
The phenethyl group, a phenyl group attached to a two-carbon ethyl chain, is a crucial structural motif found in a wide array of biologically active molecules, including natural products, neurotransmitters, and synthetic drugs. chemeo.comontosight.ai Its presence can significantly influence a molecule's pharmacological profile by contributing to hydrophobic interactions with biological targets. The 2-phenethylamine scaffold is a key component in many compounds targeting various receptors. chemeo.comontosight.ainih.gov
The concept of bioisosteric replacement, where a functional group is substituted by another with similar properties, is a common strategy in drug design. ontosight.aisigmaaldrich.com The phenethyl moiety is often incorporated into new chemical entities to explore new chemical space and optimize properties like potency, selectivity, and pharmacokinetics. ontosight.aisigmaaldrich.com
Overview of Research Trajectories for Substituted Nicotinic Acids
Research into substituted nicotinic acids is a dynamic field, driven by the quest for new therapeutic agents. researchgate.netakjournals.com Scientists have explored modifications at various positions of the nicotinic acid ring to develop compounds with a wide range of biological activities. For example, studies have shown that introducing different substituents can lead to potent inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant for the treatment of type 2 diabetes. mdpi.com
The synthesis of novel nicotinic acid derivatives often involves modern catalytic methods, such as the Suzuki-Miyaura cross-coupling reaction, to attach aryl or other groups to the pyridine core. ontosight.ai These synthetic advancements have greatly expanded the library of available nicotinic acid derivatives for biological screening. Research has also focused on the structure-activity relationships of these compounds to understand how different substituents influence their biological effects. akjournals.com
Scope and Objectives of Academic Inquiry for this compound
Given the lack of specific published research on this compound, the scope of academic inquiry into this particular compound remains undefined. Hypothetically, research on this molecule would likely focus on several key areas:
Synthesis: Developing efficient synthetic routes to obtain this compound in good yield and purity. This could potentially involve cross-coupling reactions between a phenethyl-containing organometallic reagent and a suitable nicotinic acid precursor.
Chemical and Physical Properties: Characterizing the compound's fundamental properties, such as its melting point, solubility, and spectral data.
Biological Activity Screening: Investigating the potential biological effects of the compound, guided by the known activities of other nicotinic acid derivatives and molecules containing the phenethyl moiety. This could include screening for anticancer, anti-inflammatory, or enzyme inhibitory activities.
Structural Biology: If the compound shows significant biological activity, further studies could involve determining its three-dimensional structure in complex with its biological target to understand the molecular basis of its action.
Until such studies are undertaken and published, the specific scientific knowledge regarding this compound remains speculative and based on the established principles of its constituent parts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBVUGPJCPOSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618467 | |
| Record name | 2-(2-Phenylethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14578-19-9 | |
| Record name | 2-(2-Phenylethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenethyl Nicotinic Acid and Analogous Structures
General Strategies for the Synthesis of 2-Substituted Nicotinic Acids
The introduction of substituents at the 2-position of the nicotinic acid ring can be accomplished through several strategic approaches. These methods range from the direct functionalization of the heterocyclic core to the construction of the pyridine (B92270) ring with the desired substitution pattern already incorporated.
Functionalization of Pre-formed Nicotinic Acid Ring Systems
A common and direct approach to 2-substituted nicotinic acids involves the functionalization of a pre-formed nicotinic acid or its derivative. This strategy often utilizes 2-halonicotinic acids as key intermediates. The halogen atom, typically chlorine or bromine, serves as a versatile handle for introducing a wide array of substituents via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. researchgate.netwikipedia.org
For instance, 2-chloronicotinic acid can undergo nucleophilic aromatic substitution with various nucleophiles, although the pyridine ring's electron-deficient nature makes this reaction more facile at the 2- and 4-positions. wikipedia.org However, for the introduction of carbon-based substituents like the phenethyl group, cross-coupling reactions are generally more effective and widely employed.
Another functionalization approach involves the N-oxidation of the nicotinic acid ring. The resulting N-oxide can activate the 2-position for certain transformations. For example, treatment of nicotinic acid N-oxide with acetic anhydride can lead to the formation of 2-acetylnicotinic acid, which could potentially serve as a precursor for further elaboration. google.com
Pyridine Ring Construction Approaches Leading to 2-Substitution
In contrast to modifying a pre-existing ring, building the pyridine ring with the desired 2-substituent already in place offers a powerful alternative. Various classical and modern pyridine syntheses can be adapted to yield 2-substituted nicotinic acid derivatives. These methods often involve the condensation of acyclic precursors. While many pyridine syntheses exist, those that allow for the regioselective placement of a substituent at the 2-position and a carboxyl or cyano group at the 3-position are of particular interest. nih.govorganic-chemistry.org
Some multi-component reactions have been developed for the synthesis of polysubstituted pyridines, which can be designed to incorporate the desired substitution pattern. bohrium.com These methods offer the advantage of building molecular complexity in a single step from readily available starting materials.
One-Pot Formylation and Cyclization Strategies for Nicotinic Acid Esters
While not a universally general method for all 2-substituted nicotinic acids, one-pot strategies that involve formylation and subsequent cyclization can be effective for the synthesis of certain substituted nicotinic acid esters. These methods typically start with acyclic precursors and, through a cascade of reactions in a single reaction vessel, construct the substituted pyridine ring. The specific substitution pattern of the final product is determined by the structure of the starting materials.
Specific Reaction Pathways for Introducing Phenethyl and Related Arylalkyl Substituents
The introduction of a phenethyl group or similar arylalkyl moieties at the 2-position of a nicotinic acid ring is most effectively achieved through modern cross-coupling reactions. These palladium-catalyzed methods offer high efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon bonds. For the synthesis of 2-phenethyl-nicotinic acid, a two-step sequence involving a Sonogashira coupling followed by hydrogenation is a highly effective strategy.
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov In the context of synthesizing this compound, this would involve the reaction of a 2-halonicotinic acid derivative (e.g., methyl 2-chloronicotinate) with phenylacetylene. This reaction introduces the phenylethynyl group at the 2-position of the nicotinic acid ring. Microwave-assisted Sonogashira couplings have been shown to be particularly efficient for the synthesis of related 2-(arylethynyl)pyridine derivatives, often leading to shorter reaction times and higher yields. researchgate.netarkat-usa.org
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 2-Halonicotinic acid derivative | Phenylacetylene | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst | Base (e.g., Et₃N), Solvent (e.g., THF/H₂O) | 2-(Phenylethynyl)nicotinic acid derivative |
Other palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (using an arylboronic acid) and the Negishi coupling (using an organozinc reagent), are also powerful methods for creating C-C bonds at the 2-position of a pyridine ring. nih.govresearchgate.netwikipedia.org The Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (PyFluor) with arylboronic acids has been reported to generate 2-arylpyridines. nih.govnih.govclaremont.eduresearchgate.netcdnsciencepub.com The Negishi coupling is particularly useful for creating challenging bonds and has been applied to the synthesis of bipyridines from 2-pyridylzinc reagents. researchgate.netacs.orgorgsyn.org These methods could be adapted to introduce aryl groups that are subsequently modified to the desired arylalkyl substituent.
Following the successful Sonogashira coupling to form the 2-(phenylethynyl)nicotinic acid derivative, the final step is the reduction of the carbon-carbon triple bond to a single bond to yield the desired this compound. This is typically achieved through catalytic hydrogenation.
The choice of catalyst and reaction conditions is crucial to ensure the complete reduction of the alkyne without affecting the pyridine ring or the carboxylic acid functionality. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), and Raney nickel. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent such as ethanol (B145695), methanol (B129727), or ethyl acetate.
| Starting Material | Catalyst | Conditions | Product |
| 2-(Phenylethynyl)nicotinic acid derivative | Pd/C, PtO₂, or Raney Ni | H₂ gas, Solvent (e.g., Ethanol) | This compound derivative |
By carefully selecting the appropriate synthetic strategy and reaction conditions, this compound and its analogs can be synthesized efficiently, enabling further exploration of their chemical and biological properties.
Condensation Reactions for Hydrazide-Based Nicotinic Acid Derivatives
The synthesis of hydrazide-based nicotinic acid derivatives is a significant pathway for creating a variety of bioactive molecules. This process typically involves a multi-step sequence, beginning with a nicotinic acid precursor and culminating in a condensation reaction to form the final hydrazone product.
The common synthetic route commences with the esterification of a nicotinic acid derivative. This is followed by hydrazinolysis, where the ester is treated with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) to form the corresponding nicotinic acid hydrazide. mdpi.comresearchgate.netresearchgate.net This hydrazide intermediate is a crucial building block, as its free amino (-NH₂) group is reactive towards carbonyl compounds. researchgate.net
The final step is a condensation reaction, often acid-catalyzed, between the nicotinic acid hydrazide and various aldehydes or ketones. mdpi.comresearchgate.netresearchgate.net This reaction yields N-acylhydrazones, also known as Schiff bases. researchgate.netpharmascholars.com The selection of different carbonyl compounds allows for the introduction of diverse structural motifs into the final molecule. For instance, reacting nicotinic acid hydrazide with substituted aromatic aldehydes leads to the formation of the corresponding arylidene derivatives. researchgate.netresearchgate.net Similarly, reactions with isatins can be employed to introduce an oxoindoline nucleus into the structure. mdpi.com
The general pathway can be summarized as follows:
Esterification: Nicotinic acid is converted to its ester form (e.g., methyl or ethyl nicotinate). mdpi.comresearchgate.net
Hydrazinolysis: The nicotinate (B505614) ester reacts with hydrazine hydrate, typically under reflux, to produce nicotinoyl hydrazine. mdpi.comresearchgate.net
Condensation: The nicotinoyl hydrazine is condensed with an aldehyde or ketone, often in an alcoholic solvent with a catalytic amount of acid, to form the target hydrazone derivative. mdpi.compharmascholars.com
Interactive Table: Examples of Condensation Reactions with Nicotinic Acid Hydrazide
| Hydrazide Precursor | Carbonyl Compound | Catalyst | Product Type | Reference |
| Nicotinic Acid Hydrazide | Aromatic Aldehydes | Acetic Acid | Schiff Base (Hydrazone) | mdpi.com |
| Nicotinic Acid Hydrazide | Isatins | Acetic Acid | Isatin Hydrazide | mdpi.com |
| Nicotinic Acid Hydrazide | Substituted Aldehydes | Lemon Juice | Schiff Base (Hydrazone) | pharmascholars.com |
| Nicotinic Acid Hydrazide | Aromatic Aldehydes | None Specified | Schiff Base (Hydrazone) | researchgate.net |
Reaction Optimization and Yield Considerations in Synthetic Pathways
Optimizing synthetic pathways is critical for maximizing product yield, ensuring purity, and improving the economic viability of chemical manufacturing. For nicotinic acid derivatives, optimization involves the systematic adjustment of various reaction parameters.
Key parameters that are frequently optimized include:
Temperature: The rate of many chemical reactions, including the oxidation of nicotine to nicotinic acid, increases significantly with temperature. jetir.org However, an optimal temperature must be identified to maximize yield while minimizing the formation of by-products. For example, in one study, the highest yield for nicotinic acid production via oxidation was obtained at 70°C. jetir.org
Reaction Time: The duration of a reaction directly impacts completion and yield. Insufficient time can lead to incomplete conversion of reactants, while excessively long times may promote decomposition or side reactions. In the synthesis of nicotinic acid hydrazides from esters, refluxing with hydrazine hydrate for approximately 3 hours is reported to be effective. mdpi.com
Catalysts: The choice and concentration of a catalyst are crucial. In multicomponent reactions for synthesizing pyrazolo[3,4-b]quinolinones, a derivative of nicotinic acid, optimizing the catalyst loading to 10 mol% was found to provide the best results, achieving a 98% isolated yield in just 5 minutes. rsc.org
Solvent System: The solvent can influence reactant solubility, reaction rates, and product isolation. Studies have shown that a mixture of water and ethanol can be an effective green solvent system for certain syntheses of nicotinic acid derivatives. rsc.org
Reactant Concentration: In biocatalytic processes, such as the enzymatic synthesis of nicotinic acid, substrate concentration is a key variable. High substrate concentrations can sometimes lead to substrate inhibition, reducing the efficiency of the enzyme. Optimization studies for semi-continuous packed-bed bioreactors have focused on determining the ideal substrate concentration and flow rate to achieve the highest possible space-time yield. mdpi.com
Furthermore, process strategies like fed-batch reactions, where reactants are added incrementally, can be used to maintain optimal concentrations and overcome issues like substrate inhibition, ultimately leading to higher product yields. frontiersin.orgnih.gov Purification techniques such as crystallization and solvent extraction are also optimized to ensure the high purity of the final product. chemneo.com
Interactive Table: Parameters Optimized in Nicotinic Acid Derivative Synthesis
| Parameter | Effect on Synthesis | Example of Optimization | Reference |
| Temperature | Affects reaction rate and by-product formation | Maximum yield for nicotine oxidation achieved at 70°C. | jetir.org |
| Catalyst Load | Influences reaction speed and efficiency | 10 mol% of Pyridine-2-carboxylic acid gave 98% yield. | rsc.org |
| Solvent | Impacts solubility and reaction environment | A water-ethanol mixture was found to be an optimal green solvent. | rsc.org |
| Substrate Feed | Manages reactant concentration in biocatalysis | Fed-batch reactions used to obtain 1,136 mM nicotinic acid. | frontiersin.orgnih.gov |
| Flow Rate | Affects efficiency in continuous reactors | Optimal flow rate of 2.0 mL/min for a packed-bed bioreactor. | mdpi.com |
Green Chemistry Principles in the Synthesis of Nicotinic Acid Derivatives
The application of green chemistry principles to the synthesis of nicotinic acid derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chemneo.com
A primary approach is the use of biocatalysis . Enzymatic methods for producing nicotinic acid are presented as an environmentally friendly alternative to traditional chemical synthesis. frontiersin.orgnih.gov These processes operate under mild conditions (ambient temperature and pressure), avoid the use of corrosive acids and toxic by-products, and can achieve high selectivity and conversion rates. frontiersin.orgnih.gov For example, whole-cell biocatalysts have been developed that can achieve 100% conversion of 3-cyanopyridine to nicotinic acid. frontiersin.org
The use of green catalysts is another important strategy. Pyridine-2-carboxylic acid (P2CA) and 2,6-pyridinedicarboxylic acid have been employed as efficient, mild, and recyclable organocatalysts for the one-pot synthesis of various heterocyclic compounds. rsc.orgajgreenchem.com These catalysts offer advantages such as excellent yields, very short reaction times, and simple work-up procedures. ajgreenchem.com Natural, biodegradable catalysts, such as citric acid from lemon juice, have also been successfully used for the synthesis of nicotinic acid hydrazide Schiff bases, eliminating the need for mineral acids. pharmascholars.com
Other key green chemistry principles applied include:
Atom Economy: Designing reactions, such as one-pot multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org This minimizes waste generation.
Use of Safer Solvents: Employing environmentally benign solvents like water and ethanol in place of hazardous organic solvents. rsc.org
Energy Efficiency: Developing synthetic protocols that proceed rapidly at moderate temperatures, thereby reducing energy consumption. rsc.org
The greenness of a synthetic route can be quantified using metrics like Atom Economy (AE) and E-factor (environmental factor), which measures the mass ratio of waste to the desired product. A protocol for synthesizing 4H-chromene derivatives using a P2CA catalyst reported a high Atom Economy (99.36%) and a low E-factor (16.68), confirming its environmentally friendly nature.
Derivatization Strategies and Molecular Modifications of 2 Phenethyl Nicotinic Acid
Esterification Reactions for Carboxylic Acid Functionalization
The carboxylic acid group is a primary target for derivatization through esterification. This reaction converts the polar carboxylic acid into a less polar ester, which can alter properties like solubility and volatility.
One of the most common methods for this transformation is the Fischer-Speier esterification . This process involves reacting 2-phenethyl-nicotinic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. googleapis.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, methyl nicotinate (B505614) is prepared by refluxing nicotinic acid with methanol and concentrated sulfuric acid. researchgate.net
Another approach is transesterification , where an existing ester of nicotinic acid (e.g., a C₁-C₄ alkyl ester) is reacted with a different alcohol in the presence of an acid or base catalyst. googleapis.comgoogle.com This method is particularly useful for synthesizing more complex esters. The reaction is often driven to completion by removing the lower-boiling alcohol byproduct under vacuum. googleapis.com
The choice of alcohol and catalyst allows for the synthesis of a wide array of esters with varying properties. While simple alkyl esters are common, more complex alcohols can be used to introduce specific functionalities. These reactions are generally robust, but the basicity of the pyridine (B92270) nitrogen can sometimes require specific catalytic systems to achieve high yields. orientjchem.org
| Method | Reactants | Typical Catalysts | Key Features |
|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic Acid + Alcohol | H₂SO₄, p-Toluenesulfonic acid | Equilibrium-driven reaction; often requires excess alcohol or removal of water. googleapis.com |
| Transesterification | Ester + Alcohol | Acid (H₂SO₄) or Base (Alkoxides) | Useful for converting one ester to another; often driven by removing alcohol byproduct. google.com |
| Acyl Chloride Pathway | Acyl Chloride + Alcohol | None (or a weak base like pyridine) | Highly reactive; not an equilibrium reaction; produces HCl as a byproduct. googleapis.com |
Amide and Hydrazide Formation for Structural Diversity
The conversion of the carboxylic acid moiety to amides and hydrazides is a key strategy for creating structural diversity and exploring new chemical space. These derivatives are often synthesized to mimic peptide bonds or to act as precursors for more complex heterocyclic systems.
A common route for amide synthesis involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive intermediate, such as an acyl chloride. This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comsciencescholar.us The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.
Similarly, nicotinic acid hydrazides are prepared through the hydrazinolysis of nicotinic acid esters. mdpi.com In this reaction, an ester, such as ethyl 2-phenethyl-nicotinate, is refluxed with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695). sciencescholar.usmdpi.com This method efficiently yields the corresponding hydrazide, which serves as a valuable building block for synthesizing compounds like pyrazoles or 1,3,4-oxadiazoles. sciencescholar.us Direct condensation of the carboxylic acid with hydrazine is also possible using specific catalysts. google.com
Silylation Techniques for Analytical Enhancement
For analytical purposes, particularly gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules to increase their volatility and thermal stability. colostate.edu Silylation is the most widely used derivatization technique for this purpose. chromtech.com
In the context of this compound, silylation targets the active hydrogen of the carboxylic acid group. gcms.cz The process involves replacing this acidic proton with a nonpolar alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) group. chromtech.comgcms.cz This derivatization reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the compound and allowing it to be analyzed by GC without thermal decomposition. gcms.cz
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comnih.gov The reaction is typically straightforward, involving mixing the analyte with the silylating reagent in a suitable solvent and heating for a short period. Care must be taken to exclude moisture, as silylating reagents readily react with water. colostate.edu
Strategies for Introducing Additional Functional Groups onto the Pyridine Ring
Modifying the pyridine ring of this compound introduces another layer of structural variation. However, the pyridine ring presents unique challenges due to its electron-deficient nature, which deactivates it towards typical electrophilic aromatic substitution. rsc.orgresearchgate.net
Strategies for pyridine functionalization often rely on reactions that are favored by this electronic character:
Nucleophilic Aromatic Substitution (SₙAr): If a suitable leaving group (like a halogen) is present on the ring, it can be displaced by nucleophiles.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool. Transition-metal-catalyzed reactions, often using palladium (Pd), can selectively activate C-H bonds for arylation, alkylation, or other transformations. slideshare.net Due to the directing effect of the pyridine nitrogen, these reactions often favor functionalization at the C2 or C6 positions. researchgate.net
Minisci Reaction: This radical-based reaction is well-suited for functionalizing electron-deficient heterocycles like pyridine. It allows for the introduction of alkyl groups, typically at the C2 or C4 positions. researchgate.net
Pyridine N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide. This modification alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and the C3 and C5 positions more reactive towards electrophiles. The N-oxide group can be removed later in the synthetic sequence.
These methods provide pathways to introduce groups such as halogens, alkyls, aryls, and cyano groups onto the pyridine core, significantly expanding the range of accessible derivatives.
Design Principles for Novel Derivatives Based on Structure-Activity Relationships
The design of novel derivatives of this compound is often guided by structure-activity relationship (SAR) studies, which aim to understand how specific molecular modifications influence biological activity. Research into phenethyl nicotinamides, for example, has provided insights into the structural requirements for blocking the Na(V)1.7 ion channel, a target for analgesic drugs. nih.gov
Key design principles derived from such studies include:
Modification of the Phenethyl Group: The substitution pattern on the phenyl ring of the phenethyl moiety can significantly impact potency and metabolic stability. Introducing small substituents or replacing the phenyl ring with other aromatic systems can fine-tune the compound's properties. nih.gov
Amide Linker Variation: The carboxylic acid is often converted to an amide to interact with biological targets. The nature of the amine used to form the amide is a critical determinant of activity. SAR studies explore a wide range of alkyl, aryl, and heterocyclic amines to optimize interactions with the target protein. nih.gov
Pyridine Ring Substitution: Adding substituents to the pyridine ring can address issues like metabolic instability or improve binding affinity. For instance, introducing fluorine or other small groups can block sites of metabolic oxidation. nih.gov
Conformational Rigidity: Introducing conformational constraints, for example by incorporating the phenethyl group into a ring system, can lock the molecule into a bioactive conformation, potentially increasing potency.
A systematic approach involves creating a library of analogs where each part of the molecule is varied and then assessing their biological activity. The data gathered from these analogs helps to build a predictive SAR model, guiding the rational design of more potent and selective compounds. nih.gov
| Modification Area | Observation | Impact on Activity/Properties |
|---|---|---|
| Phenethyl Phenyl Ring | Introduction of a 4-fluoro substituent. | Generally maintained or slightly improved potency. |
| Phenethyl Phenyl Ring | Replacement with a benzofuran (B130515) ring. | Largely retained potency. researchgate.net |
| Nicotinamide Core | Substitution on the pyridine ring. | Addressed metabolic issues of early analogs. nih.gov |
| Amide Moiety | Variation of the amine component. | Crucial for establishing the structure-activity relationship. nih.gov |
Reaction Mechanisms and Pathways Involving 2 Phenethyl Nicotinic Acid
Mechanistic Elucidation of Synthetic Reaction Steps
The synthesis of 2-Phenethyl-nicotinic acid can be approached through several modern organic chemistry methodologies. Plausible routes involve the formation of the carbon-carbon bond between the pyridine (B92270) ring and the phenethyl group, either through radical substitution or metal-catalyzed cross-coupling.
Minisci Radical Alkylation: The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient N-heterocycles, such as nicotinic acid. wikipedia.orgchem-station.com The reaction proceeds via a nucleophilic radical addition mechanism.
Step 1: Radical Generation: A phenethyl radical (PhCH₂CH₂•) is generated from a suitable precursor. A common method involves the oxidative decarboxylation of 3-phenylpropanoic acid using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and a silver nitrate (B79036) (AgNO₃) catalyst. The persulfate oxidizes Ag⁺ to Ag²⁺, which then abstracts an electron from the carboxylate, leading to decarboxylation and formation of the primary alkyl radical. wikipedia.org
Step 2: Radical Addition: Under acidic conditions, the nitrogen atom of the nicotinic acid ring is protonated, further increasing its electrophilicity. The nucleophilic phenethyl radical then attacks the protonated ring, preferentially at the C2 or C4 positions.
Step 3: Rearomatization: The resulting radical cation intermediate is oxidized by an oxidant in the reaction mixture (such as S₂O₈²⁻ or Ag²⁺), losing a proton to restore the aromaticity of the pyridine ring and yield the final this compound product. chim.it
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: An alternative and highly efficient route is the Suzuki-Miyaura cross-coupling reaction, which forms a C-C bond between an organoboron compound and an organic halide. mdpi.com
Step 1: Oxidative Addition: The catalytic cycle begins with the oxidative addition of a palladium(0) complex to a 2-halonicotinic acid derivative (e.g., methyl 2-chloronicotinate). This step forms a Pd(II) complex. The presence of an adjacent ester or amide group can help direct the palladium insertion to the C2 position. acs.org
Step 2: Transmetalation: A phenethylboronic acid or its ester, in the presence of a base (e.g., K₂CO₃), undergoes transmetalation with the Pd(II) complex. The base activates the boronic acid, facilitating the transfer of the phenethyl group to the palladium center and displacing the halide.
Step 3: Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, where the phenethyl group and the nicotinic acid moiety are coupled to form the C-C bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com
| Reaction Name | Starting Materials | Key Reagents & Catalysts | Mechanism Type | Key Intermediates |
|---|---|---|---|---|
| Minisci Reaction | Nicotinic Acid, 3-Phenylpropanoic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Radical Substitution | Phenethyl radical, Pyridinium radical cation |
| Suzuki-Miyaura Coupling | 2-Chloronicotinic acid (or ester), Phenethylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Cross-Coupling | Pd(II)-aryl complex |
Proposed Pathways for Intramolecular Rearrangements
Intramolecular rearrangements are not a commonly reported reaction pathway for simple 2-alkyl-nicotinic acids under typical conditions. The carbon-carbon single bond connecting the phenethyl group to the pyridine ring is generally stable.
However, under specific synthetic conditions designed to facilitate such processes, rearrangements could be envisioned. For instance, a tandem nucleophilic substitution followed by an aza-Cope rearrangement has been described for the functionalization of certain 2-alkylpyridines. nih.gov This type of tandfonline.comtandfonline.com-sigmatropic rearrangement would require prior modification of the this compound to contain the necessary reacting functionalities and is not considered a general pathway for the parent compound. Therefore, for this compound itself, significant intramolecular rearrangement is not an expected or applicable pathway without the involvement of external reagents or energy sources that specifically target such a transformation.
Degradation Mechanisms under Various Environmental Conditions
The environmental fate of this compound is expected to be dictated by the degradation of the pyridine core, a process extensively studied for many pyridine derivatives. tandfonline.com The presence of both a carboxylic acid group and an alkyl substituent influences the molecule's susceptibility to microbial degradation. Pyridinecarboxylic acids are generally more biodegradable than unsubstituted pyridine. nih.govresearchgate.net
Aerobic Microbial Degradation: Under aerobic conditions, bacterial degradation is the most likely pathway. The mechanism typically involves initial enzymatic hydroxylation of the electron-deficient pyridine ring. researchgate.netresearchgate.net
Initial Attack: Mono- or dioxygenase enzymes would likely hydroxylate the pyridine ring, a common initial step in the breakdown of N-heterocyclic compounds. nih.gov This hydroxylation can lead to intermediates like dihydroxypyridines.
Ring Cleavage: Following hydroxylation, the aromatic ring is cleaved, often between two hydroxylated carbons, to form an aliphatic intermediate. researchgate.net
Metabolism: The resulting aliphatic chain is then further metabolized by common cellular pathways into smaller molecules like succinic acid, which can enter the citric acid cycle. The phenethyl group would likely be degraded via beta-oxidation or other aromatic degradation pathways at a later stage.
Anaerobic Microbial Degradation: Anaerobic degradation of pyridine compounds is also possible, though it often proceeds more slowly. The mechanisms are distinct from aerobic pathways and may involve initial reductive steps rather than hydroxylation. nih.gov The pyridine ring is eventually cleaved, and the resulting fragments are fermented to compounds like methane (B114726) and carbon dioxide.
| Condition | Proposed Mechanism | Probable Initial Step | Likely Intermediates |
|---|---|---|---|
| Aerobic Microbial | Enzymatic Oxidation | Hydroxylation of the pyridine ring | Hydroxylated nicotinic acid derivatives |
| Anaerobic Microbial | Reductive Pathways/Fermentation | Reduction of the pyridine ring | Partially saturated ring structures |
| Thermal Decomposition | High-Temperature Fragmentation | Decarboxylation and/or side-chain cleavage | 2-Phenethylpyridine, CO₂, Nitrogen Oxides |
Advanced Analytical Characterization and Methodologies for 2 Phenethyl Nicotinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of 2-phenethyl-nicotinic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H-NMR)
Proton (¹H) NMR spectroscopy of this compound provides critical information regarding the number, environment, and coupling of protons. The spectrum is anticipated to display distinct signals corresponding to the protons of the phenethyl group and the nicotinic acid moiety.
The aromatic protons of the phenyl ring typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, with their specific chemical shifts and splitting patterns influenced by their position on the ring. The protons on the pyridine (B92270) ring of the nicotinic acid portion are also expected in this region, with their signals further deshielded due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. The ethyl bridge protons would present as two distinct multiplets, likely in the range of 2.5 to 4.0 ppm, with their coupling providing information on their connectivity. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.
Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20 - 7.40 | Multiplet |
| Pyridine-H | 8.00 - 9.00 | Multiplets |
| -CH₂- (Benzylic) | 2.90 - 3.20 | Triplet |
| -CH₂- (Adjacent to Pyridine) | 3.20 - 3.50 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum.
The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of 165-185 ppm. The aromatic carbons of both the phenyl and pyridine rings will resonate in the region of 120-160 ppm. The two methylene (B1212753) carbons of the phenethyl group will produce signals in the aliphatic region of the spectrum, generally between 30 and 50 ppm.
Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 165 - 185 |
| Aromatic C (Phenyl & Pyridine) | 120 - 160 |
| -CH₂- (Benzylic) | 35 - 45 |
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the molecular structure of this compound, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the connectivity of the ethyl bridge protons and their coupling to the aromatic protons of the adjacent rings. It would also help in delineating the spin systems within the phenyl and pyridine rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the phenethyl group and the nicotinic acid moiety. For instance, correlations between the benzylic protons and the carbons of the pyridine ring would firmly establish the substitution pattern.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations.
The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a carboxylic acid dimer due to strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid group will give rise to a strong, sharp absorption band typically around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl bridge will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyridine rings will be observed in the 1450-1600 cm⁻¹ region. Bending vibrations for C-H bonds in the aromatic rings will also be present in the fingerprint region (below 1500 cm⁻¹).
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic rings in this compound.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the phenyl and substituted pyridine rings. Typically, aromatic systems show strong absorptions corresponding to π → π* transitions. For nicotinic acid derivatives, absorption maxima are often observed in the range of 260-280 nm. The presence of the phenethyl group might cause a slight shift in the absorption maximum or the appearance of additional fine structure. The solvent used for the analysis can significantly influence the position and intensity of the absorption bands.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight, which can be used to confirm the molecular formula. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve cleavage of the bond between the two methylene groups of the ethyl bridge, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) from the phenethyl moiety. Another significant fragmentation would be the loss of the carboxylic acid group.
Table 4: Expected Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (Expected) | Description |
|---|---|---|
| [M]⁺ | 227.26 | Molecular Ion |
| [M - COOH]⁺ | 182.23 | Loss of the carboxylic acid group |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for the analysis of volatile and semi-volatile compounds. For a compound like this compound, analysis by GC-MS would typically require a derivatization step to increase its volatility and thermal stability, for instance, by converting the carboxylic acid group into a more volatile ester.
The GC component separates the derivatized analyte from other components in a mixture based on its partitioning between a stationary phase and a mobile carrier gas. As the separated compound elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules (commonly through electron ionization) and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. This technique provides high sensitivity and selectivity, making it suitable for both qualitative identification and quantitative analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for identifying and quantifying compounds in complex mixtures. It couples the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of tandem mass spectrometry. This method is particularly well-suited for non-volatile or thermally unstable compounds that are not amenable to GC-MS without derivatization.
In a hypothetical LC-MS/MS analysis, this compound would first be separated from a sample matrix on an HPLC column. Upon elution, the compound would be ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), to produce a protonated molecular ion. This precursor ion is then selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), provides exceptional specificity and allows for quantification at very low concentration levels.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is widely used, especially in conjunction with liquid chromatography, for the analysis of a broad range of molecules, from small organic compounds to large biomolecules. The key feature of ESI is its ability to transfer ions from solution into the gas phase with minimal fragmentation, which is crucial for determining the molecular weight of the intact analyte.
For this compound, analysis by ESI-MS would involve dissolving the sample in a suitable solvent and pumping it through a capillary held at a high potential. This process generates charged droplets that shrink as the solvent evaporates, eventually leading to the formation of gas-phase analyte ions. These ions are then guided into the mass analyzer. Phenethylamine derivatives are known to undergo protonation and subsequent fragmentation during ESI, which can provide structural information but may also complicate unambiguous identification.
Chromatographic Separation Methods for Purity and Isolation
Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of chemical compounds. The choice of method depends on the physicochemical properties of the analyte and the sample matrix.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical separation technique for the qualitative and quantitative determination of compounds. It is ideal for separating non-volatile or thermally labile compounds like nicotinic acid and its derivatives. An HPLC method for this compound would involve a high-pressure pump forcing a solvent (mobile phase) containing the sample mixture through a column packed with a solid adsorbent material (stationary phase).
The separation is based on the differential partitioning of the analyte between the two phases. By selecting an appropriate column (e.g., reversed-phase C18) and optimizing the mobile phase composition, a high-resolution separation can be achieved. Detection is typically performed using a UV detector, as the pyridine ring in the nicotinic acid structure would absorb UV light at a specific wavelength.
Gas Chromatography (GC)
Gas Chromatography (GC) is a premier separation technique for volatile and thermally stable compounds. Due to the low volatility of the carboxylic acid group, direct analysis of this compound by GC would be challenging. Chemical derivatization to convert the acid to an ester or silyl (B83357) ester would be necessary to increase its volatility and prevent peak tailing.
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a heated column. Separation occurs based on the compound's boiling point and its interactions with the stationary phase coating the column. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) could be used for sensitive detection.
Advanced Hyphenated Analytical Techniques
Hyphenated techniques are developed by coupling a separation method with a spectroscopic detection method, providing a multi-dimensional analytical approach. This combination enhances analytical power, allowing for both separation and identification of components in a single analysis.
For a compound like this compound, techniques such as LC-MS, GC-MS, and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) would be invaluable. GC-MS and LC-MS combine chromatographic separation with mass spectrometric detection for structural elucidation and sensitive quantification. More advanced configurations like LC-MS-MS offer even greater specificity. The coupling of HPLC with NMR (LC-NMR) allows for the direct acquisition of structural information on separated compounds, which is a powerful tool for identifying unknown substances or impurities without the need for prior isolation.
Quantification and Purity Assessment Methodologies
The accurate quantification and rigorous purity assessment of this compound are crucial for its application in research and development. A variety of advanced analytical methodologies can be employed for this purpose, leveraging techniques in chromatography, spectroscopy, and mass spectrometry. These methods provide the necessary sensitivity, selectivity, and accuracy to determine the concentration and purity profile of the compound.
Chromatographic Techniques
Chromatographic methods are central to the separation and quantification of this compound from complex matrices or potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques utilized.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted method for the analysis of non-volatile compounds like nicotinic acid and its derivatives. creative-proteomics.com When coupled with detectors such as Ultraviolet (UV) or Mass Spectrometry (MS), it becomes a powerful tool for both quantification and purity assessment.
HPLC with UV Detection: This is a robust method for quantifying this compound. The analysis typically involves a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. creative-proteomics.comsielc.com Detection is performed at a specific UV wavelength, often around 261-264 nm, where the pyridine ring exhibits strong absorbance. creative-proteomics.comresearchgate.net The European Committee for Standardization has approved an HPLC method with post-column photochemical derivatization to measure niacin in foodstuffs, which converts nicotinic acid and nicotinamide (B372718) into highly fluorescent derivatives for sensitive analysis. chromatographyonline.compickeringlabs.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially in complex biological samples, LC-MS/MS is the method of choice. bevital.noresearchgate.net This technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. After chromatographic separation, the compound is ionized (e.g., using electrospray ionization - ESI) and detected based on its mass-to-charge ratio (m/z). bevital.no This allows for precise quantification even at very low concentrations, with lower limits of quantification (LLOQ) often reaching the nanogram-per-milliliter (ng/mL) level. bevital.nonih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hypersil-BDS C18 (150 x 4.6 mm, 5 µm) or Zorbax 300SB-C8 (250 mm x 4.6 mm, 5 µm) | researchgate.netnih.gov |
| Mobile Phase | Gradient of Acetonitrile/Methanol (B129727) and an aqueous buffer (e.g., 0.1% Formic Acid, 2 mM Ammonium (B1175870) Acetate) | bevital.noresearchgate.netnih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | bevital.noresearchgate.net |
| Detection | Mass Spectrometry (MS) with Electrospray Ionization (ESI), often in negative or positive ion mode | bevital.nonih.gov |
| Linear Range | 5.0 - 800 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. mdpi.com While carboxylic acids like this compound may require a derivatization step to increase their volatility, direct GC-MS analysis of nicotinic acid without derivatization has also been successfully developed. mdpi.comsemanticscholar.org
The method involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column (e.g., HP-5ms). mdpi.comnih.gov The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification. nih.gov Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity by monitoring specific fragment ions of the target analyte. mdpi.comnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m × 250 µm I.D. × 0.25 µm film thickness) | mdpi.comsemanticscholar.org |
| Carrier Gas | Helium | mdpi.comnih.gov |
| Injection Mode | Splitless | nih.gov |
| Ionization Mode | Electron Impact (EI) at 70 eV | mdpi.comnih.gov |
| Detection | Mass Spectrometer in Selected Ion Monitoring (SIM) mode | mdpi.comsemanticscholar.org |
| Monitored Ions (m/z) for Nicotine (as an example) | 84 (quantitation), 98 (cotinine) | nih.gov |
Spectroscopic Methodologies
Spectroscopic techniques are invaluable for both the structural confirmation and quantification of this compound.
UV-Visible Spectroscopy
UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of compounds containing chromophores. A method for the estimation of niacin (nicotinic acid) has been developed using ethanol (B145695) as a solvent, with a maximum absorbance (λmax) found at 262 nm. japsonline.com This method can be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). japsonline.com While less selective than chromatographic methods, it is useful for the analysis of bulk drug substances and simple formulations. japsonline.com
| Parameter | Result | Reference |
|---|---|---|
| λmax (in Ethanol) | 262 nm | japsonline.com |
| Linearity Range | 1-19 µg/mL | japsonline.com |
| Correlation Coefficient (R²) | 0.9991 | japsonline.com |
| Limit of Detection (LOD) | 0.64 µg/mL | japsonline.com |
| Limit of Quantification (LOQ) | 1.94 µg/mL | japsonline.com |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is primarily used for the identification of functional groups within a molecule, serving as a qualitative tool for identity confirmation and purity assessment. For a compound like this compound, FT-IR spectra would show characteristic absorption bands corresponding to the carboxylic acid C=O stretching (around 1700 cm⁻¹), C-H stretching of the aromatic rings and alkyl chain (around 2800-3100 cm⁻¹), and C=C stretching of the pyridine and phenyl rings (around 1594 cm⁻¹). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C NMR) is one of the most powerful techniques for unambiguous structure elucidation and purity determination. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can confirm the presence of the phenethyl and nicotinic acid moieties and their connectivity. Purity can be assessed by comparing the integral of the compound's signals to those of a known internal standard or by detecting signals from impurities.
Mass Spectrometry (MS)
In addition to its use as a detector for GC and HPLC, mass spectrometry can be used as a standalone technique for determining the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.
Theoretical and Computational Studies of 2 Phenethyl Nicotinic Acid
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. chemrxiv.org This method is crucial for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target.
Binding affinity indicates the strength of the interaction between a ligand and its receptor. In computational studies, it is often expressed as a binding energy score (e.g., in kcal/mol), where a more negative value suggests a stronger and more stable interaction. While specific docking studies for 2-phenethyl-nicotinic acid are not extensively detailed, research on analogous nicotinic acid derivatives demonstrates their potential to bind to various biological macromolecules. mdpi.comnih.gov
Molecular docking simulations can predict strong binding affinities for nicotinic acid-based compounds with various receptors. For example, studies on different nicotinamide (B372718) derivatives designed as inhibitors for specific enzymes have shown favorable binding energies, suggesting stable complex formation. nih.gov The binding affinity is influenced by a combination of factors including hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com The phenethyl group of this compound would be expected to contribute significantly to hydrophobic interactions within a receptor's binding pocket.
| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference Interactions |
|---|---|---|---|
| Nicotinamide Derivative A-1 | VEGFR-2 | -7.5 | Hydrogen bonds with Asp1046, Glu885, Cys919 nih.gov |
| Nicotinamide Derivative B-1 | VEGFR-2 | -8.2 | Similar binding pattern to sorafenib (B1663141) nih.gov |
| General Thiourea Derivatives | Mycobacterium tuberculosis protein (2X23) | Not specified | Interaction via S and Cl atoms researchgate.net |
| Top-scoring library compounds | Mycobacterium tuberculosis shikimate kinase | -8.5 to -9.2 | Interactions within the active site nih.gov |
The effectiveness of a molecule as an enzyme inhibitor often depends on its ability to interact with key amino acid residues within the enzyme's active site. chemrxiv.org Molecular docking studies provide detailed visualizations of these interactions.
Shikimate Kinase (SK): Shikimate kinase is a crucial enzyme in the shikimate pathway, which is essential for the survival of bacteria like Mycobacterium tuberculosis but absent in humans, making it an attractive drug target. nih.govnih.gov Docking studies on potential inhibitors reveal interactions with key residues in the ATP-binding pocket and the shikimate-binding site. chemrxiv.orgnih.gov For a molecule like this compound, the carboxylic acid group could form hydrogen bonds with residues such as Arg58 or Lys136, while the pyridine (B92270) ring and phenethyl group could engage in hydrophobic and π-stacking interactions within the active site. chemrxiv.orgcore.ac.uk
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.govbioinformation.net Inhibiting this receptor is a major strategy in cancer therapy. Docking studies of nicotinamide-based inhibitors have shown that they can occupy the ATP-binding pocket of the VEGFR-2 kinase domain. nih.govnih.gov Key interactions often involve the formation of hydrogen bonds with amino acid residues like Cys919 and Asp1046, which are crucial for stabilizing the ligand-enzyme complex. nih.gov The phenethyl moiety of this compound would likely occupy a hydrophobic pocket in the active site, potentially enhancing its binding affinity.
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic properties of molecules, providing a fundamental understanding of their structure, stability, and reactivity. nih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. dergipark.org.trmdpi.com It is widely applied to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. jocpr.comresearchgate.netnih.gov For derivatives of nicotinic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), help in understanding the distribution of electrons and identifying the most reactive parts of the molecule. nih.govdergipark.org.tr These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. jocpr.com This information is foundational for understanding how the molecule will interact with other molecules, including biological receptors.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In nicotinic acid derivatives, the HOMO is often localized over the pyridine ring and the carboxyl group, while the LUMO is also distributed across the ring system. researchgate.net The introduction of a phenethyl group at the 2-position would influence the energies and distributions of these orbitals, thereby modulating the molecule's reactivity and interaction capabilities.
| Property | Niacin (Nicotinic Acid) | 6-methylnicotinic acid | Significance |
|---|---|---|---|
| HOMO Energy | -7.2 eV (Approx.) | -6.8 eV (Approx.) | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV (Approx.) | -1.5 eV (Approx.) | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~6.0 eV researchgate.net | ~5.3 eV | Indicator of chemical reactivity and kinetic stability researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are typically found around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in a carboxyl group). researchgate.net
Green Regions: Represent areas of neutral potential.
For this compound, the MEP surface would show a strong negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. A region of high positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. researchgate.net This analysis helps to identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding, which are critical for binding to a biological target. nih.govnih.gov
Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for the rational design of novel therapeutic agents. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its derivatives, computational descriptors are employed to quantify various aspects of the molecular structure that may influence its interaction with a biological target.
The development of a robust QSAR model for a series of this compound analogs would typically involve the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes:
1D Descriptors: These are the most straightforward descriptors and include fundamental molecular properties such as molecular weight, atom count, and bond count.
2D Descriptors: These descriptors are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the molecular connectivity index (MCI) and Wiener index.
3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and provide information about its shape, volume, and surface area.
Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polarizability are crucial in understanding the pharmacokinetic and pharmacodynamic behavior of a molecule.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrostatic potential.
A hypothetical QSAR study on a series of this compound derivatives might reveal the importance of specific descriptors in determining their biological activity. For instance, a model could indicate that increased hydrophobicity (higher logP) and the presence of electron-withdrawing groups on the phenyl ring enhance the activity.
To illustrate, a simplified, hypothetical data table of computational descriptors for a set of this compound derivatives is presented below. In a real study, these descriptors would be correlated with experimentally determined biological activities to derive a QSAR model.
| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | 227.26 | 2.8 | 3.5 | -6.2 | -1.5 |
| Derivative A (4'-fluoro) | 245.25 | 2.9 | 4.1 | -6.3 | -1.7 |
| Derivative B (4'-methoxy) | 257.29 | 2.7 | 3.2 | -5.9 | -1.4 |
| Derivative C (4'-nitro) | 272.26 | 2.6 | 5.8 | -6.8 | -2.5 |
This table contains hypothetical data for illustrative purposes.
Such QSAR models, often developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), can guide the synthesis of new derivatives with potentially improved activity. jchemlett.comnih.govmdpi.commdpi.com
Conformational Analysis and Dynamics Simulations
The three-dimensional conformation of this compound is crucial for its interaction with biological macromolecules. Conformational analysis aims to identify the stable, low-energy conformations of the molecule, while molecular dynamics (MD) simulations provide insights into its dynamic behavior over time.
Conformational analysis of this compound would likely be performed by systematically rotating the rotatable bonds, particularly the C-C bond of the ethyl bridge and the C-C bond connecting the phenethyl group to the pyridine ring. The energy of each resulting conformation would be calculated using quantum mechanical or molecular mechanics methods to identify the global and local energy minima.
Key findings from a conformational analysis of a related molecule, 2-phenylamino nicotinic acid, have shown that intermolecular interactions, such as hydrogen bonding, can significantly influence the preferred conformation and crystal packing. nih.gov For this compound, intramolecular hydrogen bonding between the carboxylic acid group and the pyridine nitrogen is a possibility that would be explored in such studies.
Molecular dynamics simulations can further elucidate the conformational landscape of this compound in different environments, such as in a vacuum or in a solvent like water. These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's flexibility and the transitions between different conformational states.
A hypothetical energy profile from a conformational scan of the dihedral angle between the phenyl and pyridine rings might look like this:
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 5.2 |
| 30 | 2.8 |
| 60 | 0.5 |
| 90 | 0.0 |
| 120 | 0.8 |
| 150 | 3.1 |
| 180 | 5.5 |
This table contains hypothetical data for illustrative purposes.
The results of such simulations can reveal the most populated conformational states and the energy barriers between them, which is critical for understanding how the molecule might adapt its shape to bind to a receptor. nih.govmdpi.commdpi.com
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra.
Vibrational Spectroscopy: The calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. The predicted spectrum for this compound would show characteristic peaks for the carboxylic acid O-H and C=O stretching, C-H stretching of the aromatic rings and the ethyl bridge, and the C=C and C=N stretching of the pyridine ring.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental NMR data. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of this compound, which correspond to the absorption bands in its UV-Visible spectrum. These calculations can provide information about the nature of the electronic transitions, such as π→π* or n→π* transitions.
A hypothetical table of predicted vibrational frequencies and their assignments for this compound is presented below:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3500 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 2950-2850 |
| C=O stretch (carboxylic acid) | 1720 |
| C=C/C=N stretch (pyridine) | 1600-1450 |
| C-O stretch (carboxylic acid) | 1250 |
This table contains hypothetical data for illustrative purposes.
The comparison of such computationally predicted spectra with experimental data provides a powerful method for confirming the structure and understanding the electronic properties of this compound. researchgate.netnih.govmdpi.comnih.govresearchgate.netcrossref.org
Non Clinical Applications and Biological Activity Investigations of 2 Phenethyl Nicotinic Acid and Its Derivatives
Investigations of Enzymatic Modulation and Inhibition
The ability of nicotinic acid derivatives to interact with and modulate the activity of enzymes is a significant area of research. These interactions can influence critical cellular signaling and pathological processes.
Nicotinic acid is a fundamental component of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its phosphorylated form, NADP. nih.govnih.gov These coenzymes are precursors for key cellular messengers that regulate calcium mobilization from intracellular stores. oregonstate.edu One such messenger is nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP), a potent agent for releasing calcium from acidic organelles like endolysosomes. nih.govnih.govbohrium.com
The synthesis of NAADP is catalyzed by enzymes such as ADP-ribosyl cyclase (e.g., CD38), which facilitates a base-exchange reaction, substituting the nicotinamide group of NADP with nicotinic acid. nih.govnih.gov This process highlights the crucial role of the nicotinic acid structure in the generation of second messengers that control vital cellular functions, including T-cell activation and other physiological responses. nih.govbohrium.com The interaction of NAADP with its specific intracellular receptors is characterized by a unique binding property; it becomes irreversibly bound upon association, making the receptors highly sensitive to small changes in NAADP concentration. ox.ac.uk
Derivatives of nicotinic acid have been investigated as inhibitors of key enzymes in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.gov A primary target in this area is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a central role in mediating angiogenic signals. mdpi.comtandfonline.com
Several studies have synthesized and evaluated nicotinamide-based compounds as potential VEGFR-2 inhibitors. nih.gov The pyridine (B92270) core of nicotinic acid is a common feature in many molecules designed to target the ATP-binding site of this kinase. nih.gov For instance, certain novel nicotinamide derivatives have demonstrated significant inhibitory effects on the VEGFR-2 enzyme. In one study, two compounds, designated as 6 and 10 , showed potent inhibition with IC₅₀ values of 60.83 nM and 63.61 nM, respectively, which were comparable to the established inhibitor sorafenib (B1663141) (IC₅₀ = 53.65 nM). nih.gov Another derivative in the same series showed moderate activity with an IC₅₀ of 129.30 nM. nih.gov These findings underscore the potential of the nicotinic acid scaffold in the design of targeted anti-angiogenic agents. nih.govmdpi.com
Table 1: In Vitro VEGFR-2 Enzyme Inhibition by Nicotinamide Derivatives
| Compound | IC₅₀ (nM) |
|---|---|
| Derivative 6 | 60.83 |
| Derivative 7 | 129.30 |
| Derivative 10 | 63.61 |
| Sorafenib (Reference) | 53.65 |
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of synthesized nicotinamide congeners against the VEGFR-2 enzyme, as reported in a study. nih.gov
Preclinical Assessment of Anti-Inflammatory Potential (in animal models)
The anti-inflammatory properties of nicotinic acid and its derivatives have been evaluated in various preclinical animal models. ijpras.com These studies aim to understand how these compounds can mitigate inflammatory responses in vivo.
Nicotinic acid has demonstrated anti-inflammatory and antinociceptive (pain-reducing) effects in established experimental models. nih.gov For example, in a carrageenan-induced paw edema model in rats and mice, a standard method for evaluating anti-inflammatory agents, oral administration of nicotinic acid significantly inhibited swelling. nih.govdartmouth.edu It also reduced mechanical allodynia (pain from a non-painful stimulus) in a rat model of inflammatory pain. nih.govdartmouth.edu Similarly, its amide derivative, nicotinamide, has also been shown to inhibit paw edema induced by carrageenan. dartmouth.edu These results provide in vivo evidence supporting the anti-inflammatory potential of the nicotinic acid structure. nih.gov
The anti-inflammatory effects of nicotinic acid derivatives are linked to their ability to modulate the production of key signaling molecules called cytokines. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade. nih.govfrontiersin.orgnih.gov
Studies on human monocytes have shown that nicotinic acid can suppress the release of TNF-α following stimulation of Toll-like receptors (TLR2 and TLR4), which are involved in recognizing pathogens and triggering inflammation. nih.gov The activation of macrophages often leads to the secretion of TNF-α and IL-6, which promote and sustain inflammatory processes. nih.govmdpi.com Research on various therapeutic agents has demonstrated that inhibiting the pathways that lead to the production of TNF-α and IL-6 is an effective anti-inflammatory strategy. nih.govresearchgate.net For instance, blocking the renin-angiotensin system, which can be stimulated by inflammation, has been shown to reduce serum levels of both TNF-α and IL-6. nih.gov While direct studies on 2-phenethyl-nicotinic acid are specific, the demonstrated ability of the core nicotinic acid structure to influence these critical cytokines provides a mechanistic basis for its observed anti-inflammatory effects. nih.govmdpi.com
In Vitro Antioxidant Activity Studies
Reactive oxygen species (ROS) can cause cellular damage, and antioxidants are molecules that can neutralize them. shd-pub.org.rs The antioxidant potential of nicotinic acid derivatives has been explored through various in vitro assays. shd-pub.org.rs
Studies on a series of novel nicotinic acid amides (NcAs) synthesized from nicotinic acid and mono-thiocarbohydrazones have evaluated their ability to scavenge free radicals. shd-pub.org.rsshd-pub.org.rs The antioxidant capacity was tested using several methods, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. shd-pub.org.rsshd-pub.org.rs
In the DPPH assay, the tested compounds exhibited IC₅₀ values ranging from 0.202 to 1.297 mM. shd-pub.org.rs The ABTS assay, another measure of radical scavenging, showed IC₅₀ values for the same compounds in the range of 0.107 to 0.365 mM. shd-pub.org.rs These results indicate that derivatives of nicotinic acid possess varying degrees of antioxidant activity, with some compounds demonstrating notable efficacy in these in vitro systems. shd-pub.org.rsshd-pub.org.rs Other assays, such as FRAP (ferric reducing antioxidant power), also confirmed the reducing power of these derivatives. shd-pub.org.rs
Table 2: In Vitro Antioxidant Activity of Nicotinic Acid Amide (NcA) Derivatives
| Assay | IC₅₀ Range (mM) |
|---|---|
| DPPH | 0.202 - 1.297 |
| ABTS | 0.107 - 0.365 |
This table presents the range of IC₅₀ values for a series of nicotinic acid amide derivatives in two standard in vitro antioxidant assays, indicating their capacity to scavenge free radicals. shd-pub.org.rs
Antimicrobial and Antibacterial Evaluations
The search for new antimicrobial agents is critical, and nicotinic acid derivatives have been evaluated for their potential to inhibit the growth of pathogenic microorganisms. nih.gov
Studies have investigated the antibacterial and antifungal activity of newly synthesized nicotinamides. nih.gov For example, nicotinic acid has been shown to inhibit biofilm formation by Streptococcus pneumoniae in a time and concentration-dependent manner. researchgate.net Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The research indicated that nicotinic acid may alter the structure of proteins within the biofilm, contributing to its inhibitory effect. researchgate.net
Other research has focused on nicotinamide derivatives, which have been tested for their activity against various bacteria. researchgate.net The bacteriostatic activity of compounds structurally related to the phenethyl group, such as 2-phenylethanol (B73330) and its derivatives, has also been noted. nih.gov These compounds can affect bacterial growth, and their efficacy often correlates with their ability to interact with and disrupt the bacterial cell membrane. nih.gov This suggests that the combination of the nicotinic acid core with a lipophilic moiety like the phenethyl group could be a strategy for developing compounds with antimicrobial properties.
Non-Biological Applications: Corrosion Inhibition Properties
Organic compounds, particularly those containing heteroatoms and π-electrons, are often effective corrosion inhibitors for metals in acidic environments. nih.gov Derivatives of nicotinic acid fit this profile, possessing nitrogen and oxygen atoms and an aromatic pyridine ring that can facilitate adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. mdpi.com
The mechanism of inhibition typically involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, with the vacant d-orbitals of metal atoms. nih.govmdpi.com This leads to the formation of a protective film on the metal surface. The effectiveness of such inhibitors increases with concentration, leading to greater surface coverage. nih.govmdpi.com Studies on related organic inhibitors have shown that their performance is influenced by molecular structure, with larger molecules often providing better surface coverage. nih.gov
While specific studies on this compound are not extensively detailed in the provided research, its structure suggests potential as a corrosion inhibitor. It combines the key features of a nicotinic acid core with a bulky phenethyl group. This phenethyl group could enhance the protective layer by increasing the surface area covered by each molecule, thus isolating the metal from the corrosive medium more effectively. Research on similar organic molecules has demonstrated high inhibition efficiencies, often exceeding 90%, in concentrated acid solutions. mdpi.comnih.gov The performance of these inhibitors is typically evaluated using gravimetric methods and electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). mdpi.comnih.gov
Table 1: Factors Influencing Corrosion Inhibition by Nicotinic Acid Derivatives and Related Organic Compounds
| Feature | Role in Corrosion Inhibition |
|---|---|
| Heteroatoms (N, O) | Act as active adsorption centers by donating lone pair electrons to the metal's vacant d-orbitals. nih.govnih.gov |
| Aromatic Rings (Pyridine, Phenyl) | Provide π-electrons that contribute to the adsorption process and stability of the protective film. nih.gov |
| Molecular Size/Structure | A larger molecular structure can increase the surface area covered, enhancing the protective barrier. nih.gov |
| Concentration | Higher inhibitor concentration generally leads to increased surface coverage and higher inhibition efficiency. nih.govmdpi.com |
Role in Metabolic and Biosynthetic Pathways (e.g., yeast metabolism)
As a derivative of nicotinic acid, this compound is closely related to a vital precursor for essential coenzymes. Nicotinic acid (NA), a form of vitamin B3, is the biosynthetic precursor for nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). ives-technicalreviews.eufrontiersin.org These cofactors are fundamental to all cellular life, playing critical roles in a vast array of metabolic redox reactions. mdpi.com
In microorganisms like the yeast Saccharomyces cerevisiae, NAD+ can be synthesized through two main routes: the de novo pathway from the amino acid tryptophan or through salvage pathways that utilize precursors like nicotinic acid, nicotinamide, and nicotinamide riboside. mdpi.com During anaerobic conditions, such as those found in alcoholic fermentation, the de novo pathway is suppressed, making the yeast entirely dependent on the salvage pathways and the external availability of precursors like nicotinic acid. nih.govnih.gov Therefore, the availability of nicotinic acid directly impacts the cell's ability to maintain its pool of essential redox cofactors. nih.govresearchgate.net
Impact on Redox Cofactor Metabolism (e.g., NAD+/NADH ratios)
The redox cofactors NAD+/NADH and NADP+/NADPH are central to maintaining the intracellular redox balance required for metabolism. nih.gov During anaerobic fermentation, yeast relies heavily on the recycling of NAD+ to sustain energy production through glycolysis. nih.gov The conversion of glucose to ethanol (B145695) involves the reduction of NAD+ to NADH, and this NADH must be re-oxidized back to NAD+ for glycolysis to continue.
Studies have shown that suboptimal or deficient levels of nicotinic acid in the fermentation medium lead to a disruption of this redox balance. nih.govnih.gov With insufficient precursor, the yeast's ability to regenerate NAD+ is impeded. researchgate.net This imbalance results in a decline in both the total amount of NAD(H) and the crucial NAD+/NADH ratio as fermentation progresses. ives-technicalreviews.eunih.gov A severe deficiency can cause NAD+ levels to become nearly undetectable, severely hampering the cell's metabolic activity. ives-technicalreviews.eu
Influence on Metabolite Production in Microbial Fermentation
The availability of nicotinic acid, and thus the health of the cell's redox cofactor metabolism, has a direct and significant influence on the kinetics of fermentation and the production of metabolites. nih.govnih.gov Research on S. cerevisiae has demonstrated that low levels of nicotinic acid result in slower fermentation rates and reduced final biomass production. ives-technicalreviews.eunih.gov
This altered metabolic state affects the yield of key fermentation products. While the core production of ethanol may eventually complete, the profile of other metabolites can be significantly changed. For instance, in some cases, the production of higher alcohols and esters, such as 2-phenylethanol and 2-phenethyl acetate, was observed to be significantly higher in yeast grown with low nicotinic acid. nih.gov This suggests that the yeast alters its metabolic pathways to cope with the redox imbalance, impacting the final chemical composition and sensory profile of the fermented product. Conversely, beyond a certain threshold, further supplementation with nicotinic acid does not appear to enhance fermentation dynamics or metabolite production, indicating that yeast has a specific capacity for its uptake and utilization. ives-technicalreviews.eu
Table 2: Effect of Nicotinic Acid (NA) Concentration on Yeast Fermentation Parameters
| Parameter | Deficient NA (e.g., 0.1 mg/L) | Normal NA (e.g., 2.0 mg/L) |
|---|---|---|
| Fermentation Kinetics | Slower, extended duration. ives-technicalreviews.eunih.gov | Normal rate. ives-technicalreviews.eunih.gov |
| Biomass Production | Significantly reduced. ives-technicalreviews.eunih.gov | Normal yield. ives-technicalreviews.eunih.gov |
| Redox Balance (NAD+/NADH) | Disrupted; NAD+ levels decline sharply. ives-technicalreviews.eu | Maintained for efficient metabolism. nih.gov |
| Metabolite Profile | Altered production of certain higher alcohols and esters. nih.gov | Standard metabolite profile. ives-technicalreviews.eu |
Potential as Synthetic Intermediates for Complex Chemical Entities
Nicotinic acid and its derivatives are valuable building blocks in organic synthesis due to the versatile reactivity of the pyridine ring and the carboxylic acid functional group. nih.gov The carboxylic acid can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides, which serve as intermediates for creating more complex molecules. mdpi.com
The pyridine ring itself can undergo various chemical modifications. These structural modifications, such as substitution at different positions on the ring, are used to develop new derivatives with specific chemical and biological properties. nih.gov The development of synthetic routes to create these derivatives is a significant area of research, particularly for applications in pharmaceuticals and agrochemicals. nih.govmdpi.com
This compound, specifically, combines this reactive nicotinic acid core with a phenethyl moiety. This structure makes it a potentially useful synthetic intermediate. The nicotinic acid portion provides the handles for forming amides, esters, or for participating in other reactions characteristic of pyridine carboxylic acids. The phenethyl group adds a nonpolar, aromatic segment to the molecule, which can be used to modify the solubility, lipophilicity, and steric properties of the final product. This group could also be a site for further chemical functionalization, allowing for the synthesis of a diverse range of complex chemical entities.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 2-Phenethyl-nicotinic Acid
A comprehensive review of scholarly articles, patents, and chemical databases indicates a significant lack of specific data on this compound. No dedicated studies detailing its synthesis, chemical and physical properties, or specific biological activities could be identified. The current academic understanding is therefore largely theoretical, extrapolated from the known chemistry of nicotinic acid and its other 2-substituted derivatives.
Nicotinic acid, a form of vitamin B3, is a well-established compound with a pyridine (B92270) ring carboxylated at the 3-position nih.gov. The introduction of substituents at the 2-position of the pyridine ring can significantly alter the molecule's electronic properties and steric hindrance, thereby influencing its reactivity and biological profile. For instance, 2-aryl nicotinic acid derivatives have been investigated for their analgesic and anti-inflammatory properties researchgate.netgoogle.com. Similarly, other derivatives have been synthesized for potential use as anti-inflammatory agents and for their activity against HIV-1 reverse transcriptase nih.govnih.gov.
Based on general synthetic strategies for 2-substituted pyridines, the synthesis of this compound could theoretically be approached through several routes. One potential method involves the cross-coupling of a pre-functionalized pyridine ring, such as 2-chloronicotinic acid, with a phenethyl organometallic reagent. Another possibility could be the construction of the pyridine ring from acyclic precursors already bearing the phenethyl group. However, without experimental data, these proposed synthetic pathways remain speculative.
Identification of Existing Research Gaps and Unexplored Avenues
The most significant research gap is the complete absence of primary literature describing the synthesis and characterization of this compound. This lack of fundamental data prevents any meaningful exploration of its potential applications.
Key unexplored avenues include:
Synthesis and Characterization: There is a critical need to develop and optimize a reliable synthetic route to produce this compound. Subsequent purification and characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) are essential to confirm its structure and establish its physicochemical properties.
Chemical Reactivity: The reactivity of the 2-phenethyl substituent and the carboxylic acid group on the pyridine ring has not been investigated. Understanding its reactivity is crucial for developing derivatives and for predicting its metabolic fate.
Pharmacological Profiling: The biological activity of this compound is entirely unknown. Given that other nicotinic acid derivatives exhibit a wide range of pharmacological effects, it is plausible that this compound could possess interesting biological properties. Systematic screening for activities such as anti-inflammatory, analgesic, antimicrobial, or cardiovascular effects is warranted.
Material Science Applications: The potential for this compound to be used as a building block in material science, for example, in the synthesis of polymers or coordination complexes, has not been considered.
Future Prospects for Novel Synthetic Strategies and Derivatization
Future research should prioritize the development of efficient and scalable synthetic methods for this compound. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, could offer elegant solutions. For instance, a palladium-catalyzed Suzuki or Negishi coupling of a 2-halonicotinic acid ester with a phenethylboronic acid derivative or a phenethylzinc reagent, respectively, could be a viable approach.
Once the parent compound is accessible, a wide array of derivatization strategies can be envisioned. The carboxylic acid moiety provides a convenient handle for the synthesis of esters, amides, and other acid derivatives. These modifications could be used to modulate the compound's solubility, lipophilicity, and pharmacokinetic properties. Furthermore, functionalization of the phenethyl group or the pyridine ring could lead to the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Emerging Applications and Deeper Mechanistic Insights through Advanced Research
With the synthesis and characterization of this compound and its derivatives, numerous avenues for advanced research and potential applications could emerge.
Potential Applications:
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Development of novel therapeutic agents | Based on the diverse biological activities of other nicotinic acid derivatives nih.govresearchgate.netgoogle.comnih.gov. |
| Agrochemicals | Investigation as potential herbicides or pesticides | Pyridine-based compounds are common in agrochemical research. |
| Material Science | Use as a ligand for metal complexes or a monomer for polymers | The pyridine nitrogen and carboxylic acid group can coordinate with metal ions. |
Deeper Mechanistic Insights:
Advanced computational studies, such as density functional theory (DFT) calculations, could provide valuable insights into the electronic structure and reactivity of this compound, guiding synthetic efforts and the design of new derivatives. If any biological activity is identified, detailed mechanistic studies would be necessary to understand its mode of action at the molecular level. This could involve techniques such as enzyme inhibition assays, receptor binding studies, and cell-based assays.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing 2-Phenethyl-nicotinic acid in experimental settings?
- Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm structural integrity and purity. Validate results using reference standards and cross-check with spectral databases. For quantitative analysis, ensure calibration curves are constructed with triplicate measurements to minimize instrumental variability .
Q. How should researchers design in vitro studies to evaluate the pharmacological activity of this compound?
- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study parameters. For example:
- Population : Specific cell lines (e.g., hepatocytes for metabolic studies).
- Intervention : Dose-response curves with concentrations spanning 1 nM–100 µM.
- Comparison : Positive controls (e.g., nicotinic acid derivatives with known efficacy) and vehicle controls.
- Outcome : Quantify biomarkers (e.g., HDL-C modulation) via ELISA or fluorometric assays.
- Time : Include time-course experiments to assess acute vs. chronic effects. Replicate experiments ≥3 times to ensure statistical robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical and clinical studies?
- Methodological Answer : Conduct a systematic review to identify confounding variables, such as differences in study populations (e.g., baseline LDL-C levels) or co-administered therapies (e.g., statins). For example, the AIM-HIGH and HPS2-THRIVE trials demonstrated that nicotinic acid derivatives showed limited benefit in patients already achieving LDL-C targets on statins, highlighting the need to stratify analyses by baseline lipid profiles . Use meta-regression to adjust for covariates like dosage and trial duration .
Q. What in vivo models are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?
- Methodological Answer : Prioritize rodent models with genetic modifications mimicking human dyslipidemia (e.g., ApoE⁻/⁻ mice). Measure plasma concentrations of this compound and its metabolites via LC-MS/MS at timed intervals. Pair PK data with PD endpoints (e.g., hepatic LDL receptor activity) to establish dose-response relationships. Ensure statistical power by using ≥8 animals per group and account for inter-individual variability .
Q. What are the key challenges in synthesizing high-purity this compound for mechanistic studies?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like 6-chloro-nicotinic acid derivatives, which are common in halogenated synthesis routes . Purify via recrystallization or preparative HPLC, and validate purity using differential scanning calorimetry (DSC) and elemental analysis. For reproducibility, document batch-to-batch variability and adhere to green chemistry principles to reduce hazardous waste .
Q. How should researchers approach meta-analyses of this compound’s effects on lipid metabolism?
- Methodological Answer : Define inclusion criteria to exclude studies with commercial biases (e.g., industry-funded trials without placebo arms). Use the Cochrane Risk of Bias Tool to assess study quality. For heterogeneity, apply random-effects models and subgroup analyses (e.g., separating studies by patient cohorts with/without diabetes). Address publication bias via funnel plots and trim-and-fill methods. Transparently report conflicts of interest and data gaps in the discussion section .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., corroborate ELISA results with Western blotting) and replicate experiments across independent labs .
- Ethical and Reporting Standards : Adhere to ARRIVE guidelines for animal studies and CONSORT for clinical trials. Disclose all statistical adjustments and raw data repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
